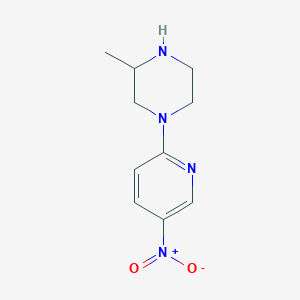

3-Methyl-1-(5-nitropyridin-2-yl)piperazine

描述

Chemical Identity and Systematic Nomenclature

This compound is formally designated under the International Union of Pure and Applied Chemistry nomenclature system with the molecular formula C₁₀H₁₄N₄O₂ and a molecular weight of 222.24 grams per mole. The compound is registered in the Chemical Abstracts Service database under the identifier 773879-30-4, providing a unique numerical designation for this specific chemical entity. The systematic name reflects the presence of a methyl substituent at the 3-position of the piperazine ring and the attachment of a 5-nitropyridin-2-yl group to the 1-position nitrogen atom of the piperazine core.

The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is recorded as CC1CN(CCN1)C2=NC=C(C=C2)N+[O-], which provides a linear description of the molecular connectivity. The International Chemical Identifier string, InChI=1S/C10H14N4O2/c1-8-7-13(5-4-11-8)10-3-2-9(6-12-10)14(15)16/h2-3,6,8,11H,4-5,7H2,1H3, offers a more comprehensive structural encoding that includes stereochemical information when applicable.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₄O₂ |

| Molecular Weight | 222.24 g/mol |

| Chemical Abstracts Service Number | 773879-30-4 |

| PubChem Compound Identifier | 44119752 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | CC1CN(CCN1)C2=NC=C(C=C2)N+[O-] |

Historical Development of Nitropyridinylpiperazine Derivatives

The development of nitropyridinylpiperazine derivatives emerged from the broader evolution of heterocyclic chemistry, particularly focusing on the medicinal applications of piperazine-containing compounds. Piperazine derivatives have been recognized as privileged structures in drug discovery, with their therapeutic applications spanning multiple fields including antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer, antifungal, and anti-diabetic treatments. The incorporation of nitropyridine moieties into piperazine scaffolds represents a strategic approach to enhance biological activity through the introduction of electron-withdrawing nitro groups that can modulate the electronic properties of the entire molecular framework.

The synthetic methodology for producing nitropyridinylpiperazine derivatives has evolved significantly over recent decades. Contemporary approaches typically involve nucleophilic aromatic substitution reactions between piperazine and halogenated nitropyridine precursors. Research has demonstrated that the reaction of 2-chloro-3-nitropyridine with piperazine under reflux conditions in acetonitrile can produce pyridinylpiperazine intermediates in good yields, typically ranging from 65% to 71%. These synthetic advances have facilitated the systematic exploration of structure-activity relationships within this compound class.

The historical progression of nitropyridinylpiperazine research has been driven by the recognition that modifications to both the piperazine ring and the pyridine substituents can significantly impact biological activity. Studies have shown that the position of the nitro group on the pyridine ring, as well as the nature and position of substituents on the piperazine moiety, play crucial roles in determining the pharmacological profile of these compounds. This understanding has led to the systematic synthesis and evaluation of numerous derivatives, including this compound, as part of broader structure-activity relationship investigations.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative member of a larger class of bioactive compounds. Heterocyclic compounds, particularly those containing multiple nitrogen atoms, constitute a substantial portion of known organic compounds, with piperazine-containing systems being especially prevalent in pharmaceutical applications. The compound exemplifies the strategic use of heterocyclic frameworks to achieve specific molecular recognition patterns and biological activities.

The piperazine core in this compound provides two nitrogen atoms with appropriate basicity values that contribute to improved pharmacokinetic properties of drug candidates. These nitrogen sites facilitate increased water solubility of drug-like molecules, thereby playing a crucial role in bioavailability considerations. The balance between pharmacodynamic and pharmacokinetic profiles represents a fundamental challenge in drug design, and the characteristics of the piperazine template make this molecular subunit particularly valuable in rational drug development approaches.

Recent research has demonstrated the potential of nitropyridinylpiperazine derivatives in enzyme inhibition applications. Studies investigating hybrid derivatives based on 1-(3-nitropyridin-2-yl)piperazine have shown promising results in urease inhibition assays, with some compounds exhibiting micromolar inhibition constants. The incorporation of the methyl substituent at the 3-position of the piperazine ring, as found in this compound, represents a specific structural modification that may influence both the binding affinity and selectivity of enzyme interactions.

| Research Application | Compound Class | Reported Activity |

|---|---|---|

| Urease Inhibition | Nitropyridinylpiperazine Derivatives | Micromolar inhibition constants |

| Enzyme Modulation | Piperazine-Pyridine Hybrids | Structure-activity relationships established |

| Synthetic Chemistry | Heterocyclic Building Blocks | Yields of 65-71% in nucleophilic substitution |

| Medicinal Chemistry | Privileged Scaffolds | Multiple therapeutic applications |

The compound also contributes to the understanding of molecular self-assembly and coordination chemistry. Research has shown that piperazine-pyridine building blocks can form complex polymeric structures with various metal ions, demonstrating the versatility of these heterocyclic frameworks in supramolecular chemistry applications. The presence of multiple nitrogen donor atoms in this compound makes it a potential ligand for coordination complex formation, expanding its utility beyond traditional small-molecule applications.

Furthermore, the compound serves as a valuable synthetic intermediate in the preparation of more complex heterocyclic systems. The reactive sites available for further functionalization, particularly the secondary nitrogen of the piperazine ring and the pyridine nitrogen, provide opportunities for the construction of larger molecular architectures through established organic transformations. This synthetic utility has made nitropyridinylpiperazine derivatives important building blocks in the development of compound libraries for biological screening and structure-activity relationship studies.

Structure

2D Structure

属性

IUPAC Name |

3-methyl-1-(5-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-8-7-13(5-4-11-8)10-3-2-9(6-12-10)14(15)16/h2-3,6,8,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMPRRMVLJQEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657392 | |

| Record name | 3-Methyl-1-(5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773879-30-4 | |

| Record name | 3-Methyl-1-(5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

生物活性

3-Methyl-1-(5-nitropyridin-2-yl)piperazine is an organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 5-nitropyridin-2-yl group and a methyl group at the first position. Its molecular formula is CHNO, with a molecular weight of approximately 208.22 g/mol .

Pharmacological Potential

Research indicates that derivatives of this compound exhibit significant biological activities, particularly as potential pharmacological agents. Notably, these compounds have been evaluated for their binding affinity to serotonin receptors, suggesting applications in treating psychiatric disorders such as depression and anxiety .

Table 1: Biological Activities of this compound Derivatives

| Activity | Description | IC Values |

|---|---|---|

| Serotonin Receptor Binding | Potential inhibitors for serotonin receptors, influencing mood and cognitive functions. | Varies by derivative |

| Urease Inhibition | Effective against urease, crucial for treating Helicobacter pylori infections. | 2.0 ± 0.73 µM (best) |

| Hemolysis Potential | Evaluated for biocompatibility in human blood cells. | Low hemolysis percentage |

Case Studies

- Serotonin Receptor Interaction : A study highlighted the interaction of this compound derivatives with serotonin receptors, demonstrating their potential as antidepressants through various receptor mechanisms . The compound's ability to act as a partial agonist at specific serotonin receptor subtypes enhances its therapeutic profile.

- Urease Inhibition : In vitro studies showed that derivatives of this compound could inhibit urease activity, which is essential for the survival of Helicobacter pylori in acidic environments. Compounds such as 5b and 7e demonstrated significant inhibitory effects with IC values lower than standard thiourea .

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:

- Serotonin Receptors : Modulates neurotransmission related to mood regulation.

- Urease Enzymes : Inhibits urease activity, impacting bacterial survival in gastric conditions.

科学研究应用

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in the survival of certain pathogens like Helicobacter pylori. Inhibition of urease is a promising strategy for treating infections caused by these bacteria.

- Mechanism of Action : The nitro group at the 5-position on the pyridine ring enhances the electrophilic properties of the compound, allowing it to effectively bind to the urease enzyme. This binding interferes with its catalytic function, thereby reducing ammonia production and mitigating the pathogenic effects associated with elevated urea levels.

Research Findings

Recent studies have demonstrated that derivatives of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine exhibit potent urease inhibitory activity. For instance:

- IC50 Values : Compounds derived from this structure have shown IC50 values significantly lower than standard urease inhibitors like thiourea. For example, some derivatives exhibited IC50 values as low as 2.0 µM, indicating strong inhibitory potential against urease .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions, where piperazine reacts with 2-chloro-5-nitropyridine under reflux conditions. The general reaction scheme can be summarized as follows:

-

Starting Materials :

- Piperazine

- 2-Chloro-5-nitropyridine

-

Reaction Conditions :

- Solvent: Acetonitrile

- Temperature: Reflux for several hours

- Yield : The reaction typically yields the desired piperazine derivative in moderate to high yields (around 65% in some cases) .

Case Studies and Experimental Data

Several studies have documented the efficacy of this compound and its derivatives:

| Compound | IC50 (µM) | Biological Activity | Reference |

|---|---|---|---|

| This compound | 2.0 ± 0.73 | Urease Inhibition | |

| Derivative A | 7.66 ± 0.37 | Urease Inhibition | |

| Derivative B | 23.2 ± 11.0 | Standard (Thiourea) |

These findings suggest that compounds based on this structure can serve as effective urease inhibitors, with potential applications in treating infections linked to Helicobacter pylori.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Piperazine Derivatives in Receptor Binding

Piperazine-containing compounds often exhibit high affinity for neurotransmitter receptors. For example:

- Serotonin 5-HT1A Receptor: Compounds with a three-carbon alkyl linker between coumarin and piperazine, along with acetyl groups on the coumarin ring, showed subnanomolar affinity . Replacing piperazine with morpholine or piperidine reduced activity, emphasizing the necessity of the piperazine’s hydrogen-bonding amine groups .

- Sigma-2 Receptors : Modifications to piperazine nitrogens (e.g., converting to amides or ammoniums) significantly reduced receptor affinity, highlighting the importance of both nitrogen atoms in binding .

Key Insight : The methyl and nitropyridine substituents in 3-Methyl-1-(5-nitropyridin-2-yl)piperazine may enhance receptor interactions compared to simpler piperazines, but substituent positioning (e.g., nitro group orientation) could affect selectivity .

Metabolic Stability and Oxidative Susceptibility

Piperazine rings are metabolic hotspots. For example:

- Metabolic Liabilities : Piperazine isosteres (e.g., azetidines) were designed to reduce clearance in a Chagas disease drug series, demonstrating that structural modifications can improve metabolic stability .

Key Insight: The 5-nitropyridin-2-yl group in this compound may increase susceptibility to oxidative metabolism compared to non-nitrated analogs, necessitating stability studies .

Solubility and Physicochemical Properties

Spacer groups between piperazine and aromatic cores critically influence solubility:

- Quinolone Derivatives: Ethylene or methylene spacers between piperazine and quinolone improved aqueous solubility (80 μM) compared to direct attachment (<20 μM) .

- ClogD Correlation : Piperazine derivatives with lower ClogD values (e.g., 1.5–3.0) showed better solubility and metabolic profiles .

Key Insight : The absence of a spacer in this compound may reduce solubility compared to spaced analogs, but the nitro group could lower ClogD, partially offsetting this effect .

Antiviral and Antibacterial Activity

Piperazine modifications impact antimicrobial activity:

- Antiviral Agents : Ethyl piperazine analogs with N-H groups showed higher activity than N-CH3 or N-Ph derivatives, suggesting hydrogen bonding is critical .

- Bacterial PPTase Inhibitors : Pyridinylpiperazine carbothioamides inhibited bacterial enzymes without affecting human orthologs, demonstrating selectivity achievable via piperazine substitution .

Key Insight : The methyl and nitropyridine groups in this compound could enhance bacterial target engagement but require evaluation for antiviral cross-reactivity .

Comparative Data Table

*Estimated based on structural analogs.

准备方法

Aromatic Nucleophilic Substitution on 2-Chloro-3-Methyl-5-Nitropyridine

Starting Material: 2-Chloro-3-methyl-5-nitropyridine

Nucleophile: Piperazine or substituted piperazines (e.g., 1-methyl-3-phenylpiperazine)

Catalysts: Potassium fluoride or sodium fluoride

Solvents: Dimethyl sulfoxide (DMSO), ethylene glycol, N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP)

Temperature: 100–180 °C

Reaction Time: Typically several hours (e.g., 12 h reflux in some protocols)

This reaction involves the displacement of the chlorine atom on the pyridine ring by the piperazine nitrogen through nucleophilic aromatic substitution, facilitated by fluoride catalysts and polar aprotic solvents at elevated temperatures. The reaction yields 3-methyl-1-(5-nitropyridin-2-yl)piperazine or its analogs depending on the piperazine derivative used.

| Parameter | Details |

|---|---|

| Starting material | 2-Chloro-3-methyl-5-nitropyridine |

| Nucleophile | Piperazine or substituted piperazines |

| Catalyst | Potassium fluoride or sodium fluoride |

| Solvent | DMSO, ethylene glycol, DMF, or NMP |

| Temperature | 100–180 °C |

| Reaction time | 12 hours reflux or as optimized |

| Yield | Up to 65–93% depending on conditions and derivatives |

Example:

A method disclosed in a patent describes reacting 2-chloro-3-methyl-5-nitropyridine with 1-methyl-3-phenylpiperazine at 100–180 °C in the presence of potassium fluoride in DMSO to yield 4-methyl-1-(3-methyl-5-nitropyridin-2-yl)-2-phenylpiperazine, a close analog of the target compound, in high yield (up to 93% crystalline form).

Reaction Protocol from Piperazine and 2-Chloro-3-Nitropyridine

A related synthetic route reported in recent research involves the direct reaction of 2-chloro-3-nitropyridine with piperazine in acetonitrile under reflux conditions:

- Reagents: 2-Chloro-3-nitropyridine and excess piperazine

- Solvent: Acetonitrile

- Conditions: Reflux for 12 hours

- Work-up: After cooling, addition of ice-cold water, extraction with chloroform, purification by column chromatography

- Yield: Approximately 65%

- Product: 1-(3-nitropyridin-2-yl)piperazine (structurally analogous to 3-methyl derivative)

This method is effective for preparing nitropyridinylpiperazine derivatives and can be adapted for methyl-substituted analogs by using the corresponding methyl-substituted nitropyridine.

Reduction and Further Functionalization (Contextual)

While the main focus is the preparation of this compound, some synthetic routes involve further reduction or functionalization steps, such as:

- Reduction of nitro groups to amines under catalytic hydrogenation or chemical reducing agents.

- Diazotization and subsequent transformations to obtain related compounds or impurities relevant to pharmaceutical synthesis.

These steps are typically carried out after the initial nucleophilic aromatic substitution and are tailored to specific derivatives or impurities, such as mirtazapine impurities.

Summary Table of Preparation Parameters

Research Findings and Notes

- The nucleophilic aromatic substitution on halogenated nitropyridines is the most straightforward and reliable method for synthesizing this compound and its analogs.

- The choice of catalyst and solvent significantly affects the reaction efficiency and yield. Fluoride salts as catalysts in polar aprotic solvents at elevated temperatures are optimal.

- The reaction is scalable and can be adapted for industrial synthesis, as evidenced by patent literature focusing on related compounds and impurities.

- Purification by column chromatography ensures high purity suitable for pharmaceutical applications.

- The method avoids harsh reagents and environmentally problematic conditions, aligning with modern green chemistry principles.

常见问题

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-Methyl-1-(5-nitropyridin-2-yl)piperazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 5-nitropyridine-2-amine with a pre-functionalized piperazine derivative (e.g., 1-methylpiperazine) under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃). Catalytic Pd/C or Cu-mediated cross-coupling may enhance yield in aromatic substitutions . Key parameters to optimize include:

- Temperature : 80–120°C to balance reaction rate and decomposition.

- Solvent : Ethanol or THF for solubility and stability of intermediates.

- Catalyst : Palladium or nickel catalysts for nitro-group retention or reduction.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify methyl group placement on the piperazine ring and nitro-group position on pyridine (e.g., distinct aromatic proton splitting patterns) .

- HPLC-MS : Confirm molecular ion peaks ([M+H]⁺) and assess purity (>95% by area normalization).

- X-ray Crystallography : Resolve crystal packing and supramolecular interactions (e.g., hydrogen bonding with nitro groups) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer :

- Receptor Binding Assays : Screen against serotonin (5-HT₇), dopamine (D₂), or sigma receptors due to piperazine’s affinity for monoamine targets .

- Enzyme Inhibition : Test renin or kinase inhibition using fluorogenic substrates (e.g., QSAR models from keto-piperazine analogs) .

- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to assess baseline toxicity (IC₅₀ > 100 µM suggests low risk) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict the electronic and steric effects of the nitro and methyl substituents?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (predicting redox activity) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) .

- Molecular Dynamics (MD) : Simulate ligand-receptor docking (e.g., 5-HT₇R) to evaluate binding stability and key interactions (e.g., nitro group hydrogen bonding with Ser³.³⁶) .

- NBO Analysis : Quantify hyperconjugation effects between the nitro group and piperazine ring .

Q. What strategies resolve contradictions between predicted and observed biological activity (e.g., high computational affinity vs. low in vitro efficacy)?

- Methodological Answer :

- Metabolic Stability : Test microsomal half-life (e.g., human liver microsomes) to identify rapid degradation (e.g., nitro reduction by CYP450).

- Solubility Adjustments : Introduce hydrophilic groups (e.g., PEGylation) or co-crystallize with cyclodextrins to enhance bioavailability .

- Off-Target Profiling : Use kinome-wide screens or proteome arrays to identify unintended targets .

Q. How does the methyl group on piperazine influence conformational flexibility and receptor selectivity?

- Methodological Answer :

- X-ray/NMR Conformational Analysis : Compare torsion angles in crystal structures of methylated vs. unmethylated analogs to identify restricted rotation .

- SAR Studies : Synthesize analogs with bulkier substituents (e.g., ethyl, isopropyl) and test affinity shifts (e.g., 10-fold loss in 5-HT₇R binding with isopropyl suggests steric clash) .

Q. What experimental and computational approaches validate the antiplatelet activity predicted for this compound?

- Methodological Answer :

- In Vitro Platelet Aggregation : Use ADP/collagen-induced assays in human PRP (platelet-rich plasma); IC₅₀ values < 10 µM indicate potency .

- ROS Scavenging Assays : Measure nitro group-mediated reduction of oxidative stress (e.g., DCFH-DA fluorescence) in endothelial cells .

- QSAR Modeling : Corrogate with descriptors like LogP, polar surface area, and nitro-group charge density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。